molecular formula C17H20N2O5S B4389303 N-(5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide

N-(5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide

Cat. No. B4389303
M. Wt: 364.4 g/mol
InChI Key: YWISFKMFFTXJDP-UHFFFAOYSA-N
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Description

Compounds like N-(5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide belong to a broader class of chemicals known as sulfonamides. These molecules have significant pharmacological activities and are often explored for their potential as drug candidates due to their diverse biological properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves nucleophilic substitution reactions. For example, Abbasi et al. (2018) described a process starting with the nucleophilic substitution reaction of 2-(4-methoxyphenyl)-1-ethanamine with 4-(acetylamino)benzenesulfonyl chloride in aqueous sodium carbonate to produce a series of N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides (Abbasi et al., 2018).

Molecular Structure Analysis

Crystallography and spectroscopic techniques, such as IR, EI-MS, 1H-NMR, and 13C-NMR, are common methods used for analyzing the molecular structure of synthesized compounds. Robin et al. (2002) used these methods to characterize the molecular structure of a similar compound, demonstrating the efficacy of these techniques in elucidating structural details (Robin et al., 2002).

Chemical Reactions and Properties

Sulfonamides undergo various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution, which can significantly affect their chemical and biological properties. For instance, Zhang Qun-feng (2008) reported the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to its amino counterpart, highlighting the chemical reactivity of similar compounds (Zhang Qun-feng, 2008).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline form are crucial for the pharmacokinetic profile of drug candidates. These properties are typically determined through empirical testing during the compound's development phase.

Chemical Properties Analysis

The chemical properties of sulfonamides, including their acidity, basicity, and reactivity towards different chemical groups, are essential for understanding their mechanism of action and potential as drug candidates. The study by Sakai et al. (2022) on acetamide derivatives provides insights into how modifications to the chemical structure can influence these properties (Sakai et al., 2022).

Mechanism of Action

Target of Action

The primary target of N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide is the kidneys . It acts as a potent loop diuretic, increasing water loss from the body .

Mode of Action

N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide works by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body . This inhibition of electrolyte reabsorption leads to increased water loss, reducing fluid accumulation in the body .

Biochemical Pathways

The compound affects the renal absorption pathways . By inhibiting electrolyte reabsorption, it disrupts the normal balance of sodium and chloride ions in the kidney tubules. This disruption leads to an increase in urine output, helping to remove excess fluid from the body .

Pharmacokinetics

As a diuretic, it is expected to be well absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the compound’s action is a reduction in fluid accumulation in the body. This can help alleviate symptoms of conditions such as congestive heart failure, liver failure, renal failure, and high blood pressure .

Action Environment

The action of N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide can be influenced by various environmental factors. For example, the presence of other medications can affect its absorption, distribution, metabolism, and excretion. Additionally, individual patient factors such as age, weight, and overall health status can also influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

N-[5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-4-24-17-8-6-5-7-14(17)19-25(21,22)13-9-10-16(23-3)15(11-13)18-12(2)20/h5-11,19H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWISFKMFFTXJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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